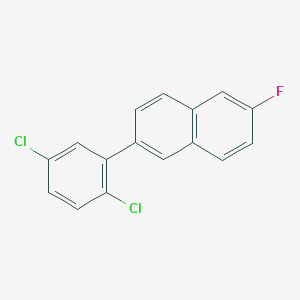

2-(2,5-Dichlorophenyl)-6-fluoronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H9Cl2F |

|---|---|

Molecular Weight |

291.1 g/mol |

IUPAC Name |

2-(2,5-dichlorophenyl)-6-fluoronaphthalene |

InChI |

InChI=1S/C16H9Cl2F/c17-13-4-6-16(18)15(9-13)12-2-1-11-8-14(19)5-3-10(11)7-12/h1-9H |

InChI Key |

ZMMMOUBCIOWXGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1C3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), a complete structural assignment of 2-(2,5-Dichlorophenyl)-6-fluoronaphthalene can be achieved.

¹H-NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic region would display a complex pattern of signals corresponding to the protons on both the dichlorophenyl and fluoronaphthalene rings. The coupling constants (J-values) between adjacent protons would be crucial in assigning their relative positions.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals would be expected for each of the 16 carbon atoms due to the molecule's asymmetry. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

¹⁹F-NMR: The fluorine-19 NMR spectrum is a highly sensitive technique that would show a signal for the single fluorine atom on the naphthalene (B1677914) ring. The chemical shift and coupling to neighboring protons (if any) would confirm its position at the C-6 position.

DEPT: DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. In this case, it would help distinguish the protonated aromatic carbons (CH) from the quaternary carbons (C).

Predicted NMR Data: While specific experimental data is not publicly available, theoretical predictions based on structure-activity relationships can be made.

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H | 7.0 - 8.5 | Multiplets |

| ¹³C | 110 - 140 | Singlets |

| ¹⁹F | -110 to -120 (relative to CFCl₃) | Singlet or Doublet of Doublets |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching bands would be observed in the 1600-1450 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F bond stretch is expected around 1250-1000 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibrations would be found in the lower frequency region, typically between 800-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Key Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of the naphthalene and phenyl rings in this compound would result in characteristic absorption bands in the UV region. The substitution pattern with halogens can influence the position and intensity of these bands (λmax). Analysis of the UV-Vis spectrum helps in understanding the extent of conjugation and the electronic properties of the molecule. One would expect to see π → π* transitions characteristic of aromatic systems.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₉Cl₂F), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for such aromatic compounds include the loss of halogen atoms and cleavage of the bond between the two aromatic rings.

Expected Mass Spectrometry Data:

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 290.0 | Molecular Ion |

| [M+2]⁺ | 292.0 | Isotope peak for one ³⁷Cl |

| [M+4]⁺ | 294.0 | Isotope peak for two ³⁷Cl |

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and reveal the planarity of the aromatic rings and the dihedral angle between them. Furthermore, the crystal packing analysis would elucidate any intermolecular interactions, such as π-π stacking or halogen bonding, which govern the supramolecular architecture in the solid state. echemcom.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical species or metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. For this compound in its ground state, it is a closed-shell molecule with no unpaired electrons. Therefore, it would be EPR silent. This technique would only become applicable if the molecule were to be converted into a radical ion (e.g., by oxidation or reduction) or if it were to form a complex with a paramagnetic metal ion. In such specific cases, EPR spectroscopy could provide valuable information about the electronic structure and the environment of the unpaired electron.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules.

Basis Set Selection and Computational Methodologies

The selection of an appropriate basis set and computational method is a critical first step in any DFT study. The choice depends on the desired accuracy and the computational resources available. For a molecule like 2-(2,5-Dichlorophenyl)-6-fluoronaphthalene, a common approach would involve using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set, for instance, 6-31G(d) or a larger one for more precise results. However, no specific studies have been identified that detail the application of these or any other methodologies to this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests a more reactive molecule. Without dedicated computational studies, the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on the surface of a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for electrostatic interactions and chemical reactions. An MEP map for this compound would provide crucial information about its reactive sites, but such a map has not been generated in published research.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For this compound, NBO analysis could elucidate the intramolecular interactions between the dichlorophenyl and fluoronaphthalene moieties. Unfortunately, the necessary calculations to perform this analysis have not been reported.

Vibrational Frequency Analysis and Theoretical Spectroscopic Predictions

Theoretical vibrational frequency analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. The theoretical vibrational modes and corresponding frequencies for this compound are currently unknown due to the absence of such computational work.

Conformational Analysis and Energy Landscape Studies

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. By studying the potential energy surface, researchers can identify the most stable conformations and the energy barriers between them. The rotational freedom around the single bond connecting the phenyl and naphthalene (B1677914) rings in this compound suggests the possibility of different conformers. However, detailed studies of its conformational landscape and the relative energies of different spatial arrangements are not available in the literature.

Supramolecular Self-Assembly and Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

As of the latest available information, there are no specific research articles or computational studies that have investigated the supramolecular self-assembly and intermolecular interactions of this compound. Consequently, no data tables or detailed research findings on its hydrogen bonding, halogen bonding, or π-π stacking behavior can be presented.

Structure Activity Relationship Sar Studies and Mechanistic Biological Inquiry

Elucidation of Key Structural Motifs for Bioactivity Modulation

The primary structural motifs of 2-(2,5-Dichlorophenyl)-6-fluoronaphthalene are the 2,5-dichlorophenyl group and the 6-fluoronaphthalene group. In related series of compounds, such as phenoxyalkyltriazine derivatives, the dichlorophenyl moiety has been identified as a critical determinant for high-affinity binding to specific G-protein coupled receptors (GPCRs). nih.govnih.gov The presence and positioning of the chlorine atoms on the phenyl ring significantly influence both binding affinity and the functional activity at the target receptor. nih.gov The naphthalene (B1677914) ring, a bicyclic aromatic system, provides a large, rigid scaffold that can engage in favorable hydrophobic and π-stacking interactions within receptor binding pockets. The fluorine substituent on this ring can further modulate electronic properties and metabolic stability.

Positional and Substituent Effects on Biological Activity of Dichlorophenyl and Fluoronaphthalene Moieties

The precise positioning of substituents on the dichlorophenyl ring has a profound impact on biological activity. This is clearly demonstrated in studies of 1,3,5-triazine derivatives, where analogues containing 2,5-dichlorophenyl, 2,3-dichlorophenyl, and unsubstituted phenyl moieties were compared. nih.govnih.gov

Both the 2,5-dichloro and 2,3-dichloro substitutions were found to confer a strong binding affinity for the serotonin 5-HT6 receptor, with both analogues showing a Kᵢ value of 6 nM. nih.gov However, the functional outcome of this binding was markedly different. The 2,5-dichloro substitution resulted in a distinctly more potent antagonistic action at the 5-HT6 receptor. nih.gov

The positional isomerism of the chlorine atoms also proved crucial for activity at the serotonin 5-HT2A receptor. The 2,3-dichlorophenyl analogue displayed a twofold higher affinity for the 5-HT2A receptor compared to the 2,5-dichlorophenyl derivative. nih.gov More significantly, the intrinsic activity was completely altered by the substitution pattern: the 2,3-dichlorophenyl moiety led to strong antagonism, whereas the 2,5-dichlorophenyl moiety resulted in partial agonism at the 5-HT2A receptor. nih.gov

With respect to the 5-HT1A receptor, the 2,3-dichlorophenyl analogue demonstrated an almost tenfold stronger affinity than the 2,5-dichlorophenyl compound. nih.gov These findings underscore the critical role that substituent position plays in defining the pharmacological profile of molecules containing a dichlorophenyl moiety.

| Receptor | Parameter | 2,5-Dichlorophenyl Analogue | 2,3-Dichlorophenyl Analogue | Unsubstituted Phenyl Analogue |

|---|---|---|---|---|

| 5-HT6 | Binding Affinity (Kᵢ, nM) | 6 | 6 | 21 |

| Functional Activity (pKₑ) | 10.57 (Antagonist) | 8.19 (Antagonist) | 7.67 (Antagonist) | |

| 5-HT2A | Binding Affinity (Kᵢ, nM) | 140 | 78 | 2540 |

| Functional Activity | Partial Agonist | Antagonist | N/A | |

| 5-HT1A | Binding Affinity (Kᵢ, nM) | 1340 | 149 | >10000 |

| D₂ | Binding Affinity (Kᵢ, nM) | 1100 | 510 | >10000 |

Ligand-Target Interaction Modeling and Molecular Docking Studies (e.g., Enzyme Active Sites, Receptor Binding Pockets)

While specific molecular docking studies for this compound have not been detailed in the available literature, insights can be drawn from modeling studies of other serotonergic ligands. nih.govmdpi.com Computational simulations for arylpiperazine derivatives binding to the 5-HT1A receptor, for instance, highlight the importance of electrostatic interactions between a protonated nitrogen atom in the ligand and a key aspartate residue (Asp116) in the receptor's transmembrane domain 3. mdpi.com The aromatic portions of such ligands typically occupy a hydrophobic pocket, engaging in van der Waals and aromatic interactions with nonpolar and aromatic amino acid residues. nih.gov It is plausible that the dichlorophenyl and fluoronaphthalene moieties of this compound would engage in similar interactions, with the specific chlorine and fluorine positions influencing the precise orientation and binding energy within the receptor pocket.

Investigation of Molecular Mechanisms Underlying Biological Responses

The mechanisms through which this compound may exert its biological effects can be inferred from the known signaling pathways of the receptors for which its structural analogues show high affinity.

The biological activities of analogues containing the 2,5-dichlorophenyl moiety are linked to the modulation of specific intracellular signaling cascades.

5-HT6 Receptor Pathway : The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase via the Gₛ protein. nih.gov Its activation leads to an increase in intracellular cyclic AMP (cAMP). As a potent antagonist, a compound with a 2,5-dichlorophenyl moiety would block this signaling pathway, preventing or reducing the production of cAMP that is stimulated by serotonin. nih.gov

5-HT2A Receptor Pathway : The 5-HT2A receptor is primarily coupled to the Gₒ/Gₑ family of G-proteins. nih.gov Activation of this receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium stores and the activation of protein kinase C (PKC). nih.gov As a partial agonist, the 2,5-dichlorophenyl analogue would weakly activate this pathway, eliciting a response that is submaximal compared to the full agonist, serotonin. nih.gov

The primary mechanism of action for close structural analogues of this compound appears to be the direct modulation of GPCRs rather than enzyme inhibition. nih.gov The available scientific literature does not provide significant data regarding the inhibition of enzymes by this compound or its direct analogues. Therefore, details on enzyme inhibition kinetics and mechanisms are not established for this class of molecules.

Based on extensive research into its structural analogues, the likely mechanisms of action for a compound like this compound are centered on serotonin receptors.

Serotonin/Dopamine Reuptake Inhibition : The research available focuses on direct receptor interactions rather than transporter inhibition. However, the 2,5-dichlorophenyl analogue does show some affinity for the dopamine D₂ receptor (Kᵢ = 1100 nM), though this is significantly weaker than its affinity for the 5-HT6 receptor. nih.gov The primary mechanism at this receptor is likely direct antagonism or agonism, not reuptake inhibition.

Serotonin Receptor Mechanisms : As detailed previously, the 2,5-dichlorophenyl moiety confers a potent antagonist profile at the 5-HT6 receptor and a partial agonist profile at the 5-HT2A receptor. nih.gov The antagonism at 5-HT6 receptors involves blocking the Gₛ-cAMP pathway, while partial agonism at 5-HT2A receptors involves submaximal activation of the Gₒ-PLC pathway. nih.govnih.gov Agonist and even some antagonist binding to the 5-HT2A receptor can also induce its internalization via a clathrin-mediated endocytosis pathway, a process which serves to regulate receptor signaling over time. nih.gov

Orexin Receptors, EP3 Receptor, NPY Y5, Equilibrative Nucleoside Transporters : A review of the scientific literature did not yield studies detailing the interaction of this compound or its close structural analogues with orexin receptors, the prostaglandin (B15479496) EP3 receptor, neuropeptide Y Y5 receptors, or equilibrative nucleoside transporters. Therefore, its mechanism of action, if any, at these specific targets remains uncharacterized.

In Vitro Biological Activities and Pharmacological Relevance Mechanistic and Target Oriented Focus

Mechanistic Investigations of Antimicrobial Activity against Pathogenic Microorganisms

No studies were identified that specifically investigate the antimicrobial mechanisms of 2-(2,5-Dichlorophenyl)-6-fluoronaphthalene. Research on other molecules demonstrates common investigative pathways for such activity.

Studies on Bacterial Membrane Integrity and Permeability

There is no available data from studies assessing the effects of this compound on the membrane integrity or permeability of pathogenic bacteria. Mechanistic studies on other antimicrobial agents often utilize fluorescence-based assays with dyes like propidium (B1200493) iodide to detect membrane damage. nih.gov Such investigations are crucial to determine if a compound's primary mode of action involves the physical disruption of the bacterial cell envelope. mdpi.comnih.gov

Inhibition of Microbial Growth and Viability

Specific data on the minimum inhibitory concentrations (MIC) or general microbial growth inhibition properties of this compound against various pathogenic microorganisms are not available. Standard methods like broth microdilution are typically employed to quantify a compound's ability to inhibit microbial growth and establish its spectrum of activity. nih.govmdpi.com

In Vitro Studies of Antineoplastic Potential and Cellular Mechanism

There is a lack of published research on the in vitro anticancer potential and the specific cellular mechanisms of this compound.

Cellular Target Identification (e.g., Tubulin Polymerization, DNA Intercalation)

No studies have identified the specific cellular targets of this compound. For many antineoplastic agents, key mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division, or DNA intercalation, which can interfere with DNA replication and transcription. nih.govmdpi.commdpi.com Research on various naphthalene (B1677914) derivatives has explored these pathways, but not for the specific compound . nih.gov

Effects on Cell Cycle and Apoptosis Pathways

Information regarding the effects of this compound on cell cycle progression and the induction of apoptosis in cancer cell lines is not present in the available literature. Such studies typically involve flow cytometry to analyze cell cycle distribution and assays to detect markers of apoptosis, such as caspase activation. mdpi.comnih.govnih.gov

Anti-inflammatory Mechanism Research (e.g., Cyclooxygenase Inhibition)

No research has been published detailing the anti-inflammatory mechanisms of this compound. A common target for anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. nih.govfrontiersin.orgnih.gov While the structurally related compound diclofenac, which also contains a dichlorophenyl moiety, is a well-known COX inhibitor, no such activity has been documented for this compound. nih.govrdd.edu.iq

Antioxidant Mechanisms and Radical Scavenging Assays

Currently, there is no publicly available scientific literature detailing the in vitro antioxidant mechanisms or radical scavenging activities of this compound. Standard antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay, have not been reported for this specific compound. Therefore, its potential to neutralize free radicals or act as an antioxidant remains uncharacterized.

Antidiabetic Mechanisms (e.g., α-Amylase and α-Glucosidase Inhibition)

There is no available research data on the in vitro antidiabetic mechanisms of this compound. Specifically, studies evaluating its potential to inhibit key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase have not been published. Inhibition of these enzymes is a common strategy for managing hyperglycemia, but the efficacy of this particular compound in this regard is unknown.

Exploration of Other Bioactivities and Their Underlying Mechanisms

A comprehensive review of scientific databases reveals a lack of research into various other potential bioactivities of this compound. There are no published in vitro studies investigating its antiviral, antitubercular, antihypertensive, antineurodegenerative, antipsychotic, anticonvulsant, or antidepressant properties. While related naphthalene and dichlorophenyl moieties are found in some biologically active molecules, the specific combination in this compound has not been characterized for these therapeutic areas. researchgate.net For instance, certain naphthalene derivatives have been investigated for antidepressant effects, and some compounds containing dichlorophenyl groups have been explored for anticonvulsant activity. researchgate.netcsfarmacie.czneliti.comnih.gov However, this does not provide direct evidence for the activity of the subject compound.

Due to the absence of specific research on this compound for the outlined biological activities, no data tables can be generated.

Analytical Method Development and Validation for Research Applications

Chromatographic Methodologies for Qualitative and Quantitative Analysis in Research (e.g., HPLC-UV, GC-MS)

For the qualitative and quantitative analysis of "2-(2,5-Dichlorophenyl)-6-fluoronaphthalene," chromatographic techniques are indispensable due to their high resolving power and sensitivity. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent methods.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For "this compound," a reversed-phase HPLC method is typically developed. rsc.org This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. researchgate.netpensoft.net The separation is based on the compound's hydrophobicity. Detection by UV-Vis is suitable due to the aromatic nature of the naphthalene (B1677914) ring system, which provides strong chromophores for UV absorption. ub.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound," given its structure, is amenable to GC analysis. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. hpst.cz The mass spectrometer detector provides detailed structural information by fragmenting the molecule and analyzing the mass-to-charge ratio of these fragments, allowing for unambiguous identification. dss.go.thnih.gov

Interactive Table 1: Illustrative Chromatographic Conditions for Analysis

| Parameter | HPLC-UV Method | GC-MS Method |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) dss.go.th |

| Mobile Phase/Carrier Gas | Isocratic or gradient elution with Acetonitrile and Water pensoft.net | Helium at a constant flow rate |

| Flow Rate | 1.0 mL/min pensoft.net | 1.0 mL/min |

| Detection | UV at ~230-280 nm researchgate.net | Mass Spectrometry (Electron Impact Ionization) dss.go.th |

| Injection Volume | 5-20 µL ub.edu | 1 µL (Split/Splitless) |

| Oven Temperature Program | N/A (Column oven at ambient or slightly elevated temp, e.g., 30°C) pensoft.net | Initial temp 150°C, ramp to 300°C |

| Purpose | Quantitative analysis, purity assessment | Qualitative identification, structural confirmation |

Validation of Analytical Methods for Accuracy, Precision, Selectivity, Linearity, and Robustness

Method validation is a critical process that confirms the suitability of the developed analytical procedure for its intended purpose. koreascience.kr For "this compound," validation would be performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). pensoft.net

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a sample is spiked with a known amount of the compound. The results are expressed as a percentage recovery. researchgate.net

Precision: This measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (multiple analyses by the same operator over a short time) and intermediate precision (analyses on different days or by different operators). edqm.euresearchgate.net Results are typically expressed as the relative standard deviation (RSD). researchgate.net

Selectivity (or Specificity): This is the ability of the method to measure the analyte accurately in the presence of other components like impurities, degradation products, or matrix components. edqm.eu

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. rsc.org It is determined by analyzing a series of standards and is confirmed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. researchgate.net

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rsc.org

Interactive Table 2: Typical Validation Parameters and Acceptance Criteria

| Parameter | Assessment Method | Acceptance Criterion |

| Accuracy | Recovery studies at three concentration levels researchgate.net | 90-110% mean recovery researchgate.net |

| Precision (Repeatability) | 6 replicate injections of a standard solution pensoft.net | RSD ≤ 2% pensoft.net |

| Selectivity | Analysis of blank and spiked samples | No interfering peaks at the retention time of the analyte |

| Linearity | Analysis of 5-6 calibration standards across a range | Correlation Coefficient (R²) ≥ 0.999 rsc.org |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | The lowest concentration that can be quantified with acceptable precision and accuracy |

| Robustness | Small variations in flow rate, mobile phase composition, temperature rsc.org | RSD of results should remain within acceptable limits |

Application in Reaction Monitoring and Purity Assessment of Synthesized Intermediates and Final Products

Validated analytical methods are crucial tools during the synthesis of "this compound."

Reaction Monitoring

During synthesis, chromatographic methods like HPLC or GC can be used to monitor the reaction's progress. researchgate.net Small aliquots can be withdrawn from the reaction mixture at different time intervals. Analysis of these samples can show the consumption of starting materials and the formation of the desired product. This data is invaluable for optimizing reaction conditions such as temperature, time, and catalyst loading, ensuring maximum yield and minimal byproduct formation.

Purity Assessment

After synthesis and purification, the same analytical methods are used to assess the purity of the final compound and any intermediates. pensoft.net The area of the main peak in the chromatogram relative to the total area of all peaks provides a measure of purity (e.g., % area). This process is vital for confirming the success of the purification steps and for ensuring that the material used in subsequent research applications meets the required quality standards. It also allows for the identification and quantification of any process-related impurities. researchgate.net

Interactive Table 3: Hypothetical Reaction Monitoring Data (HPLC Analysis)

| Time (hours) | Starting Material A (% Area) | Intermediate B (% Area) | Product "this compound" (% Area) |

| 0 | 98.5 | 0.5 | 0.0 |

| 1 | 65.2 | 25.1 | 8.7 |

| 2 | 30.8 | 40.5 | 27.7 |

| 4 | 5.1 | 15.3 | 78.6 |

| 6 | <1.0 | 2.1 | 96.9 |

| 8 (Reaction Complete) | Not Detected | 0.8 | 98.2 |

Development of Standardized Analytical Procedures for Research Reproducibility

To ensure that analytical results are consistent and reproducible across different experiments, laboratories, and researchers, the validated method must be documented in a Standardized Analytical Procedure (SAP) or Standard Operating Procedure (SOP). This formal document provides step-by-step instructions for performing the analysis.

An SAP for the analysis of "this compound" would typically include:

Scope: The intended purpose of the method.

Apparatus and Reagents: A detailed list of all equipment, columns, chemicals, and solvents required.

Standard and Sample Preparation: Precise instructions on how to prepare calibration standards and dissolve the research compound for analysis.

Instrumental Parameters: A comprehensive listing of all settings for the HPLC or GC-MS system, such as those detailed in Table 1.

Data Analysis and Calculations: A clear description of how to integrate peaks, construct a calibration curve, and calculate the final concentration or purity.

System Suitability Tests: Criteria that must be met by the chromatographic system before analysis can begin, ensuring the equipment is performing correctly. edqm.eu

By adhering to a well-defined SAP, researchers can minimize analytical variability and enhance the reliability and comparability of data, which is fundamental to the integrity of scientific research.

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd) | 1 mol% Pd(PPh₃)₄ | 85–90% |

| Solvent | DMF | Higher polarity |

| Temperature | 100°C | Accelerates coupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.